molecular formula C16H26ClNO2 B560035 Emixustat hydrochloride CAS No. 1141934-97-5

Emixustat hydrochloride

货号 B560035
CAS 编号: 1141934-97-5
分子量: 299.839
InChI 键: BPZWRYOUJMDQSY-PKLMIRHRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Emixustat hydrochloride is a small molecule that has established a new class of compounds known as visual cycle modulators (VCMs) . It is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally . Emixustat hydrochloride is a non-retinoid small molecule inhibitor of RPE65 (retinal pigment epithelium-specific 65 kDa protein, also known as retinoid isomerohydrolase) . It is thought to reduce visual chromophore biosynthesis and prevent the accumulation of toxic retinal byproducts .


Molecular Structure Analysis

Emixustat hydrochloride has a molecular formula of C16H25NO2 . The hydroxyl moiety of emixustat was found to be hydrogen bonded to the hydroxyl group of Thr147, whereas the primary amine was involved in polar interactions with the carboxylate groups of Glu148 and the bound palmitate ligand .


Chemical Reactions Analysis

Emixustat hydrochloride strongly inhibits 11-cis-retinol production with IC50 values of 232 ± 3 nM . It is also found to reduce the retina’s oxygen demand, which may slow the progression of diabetic retinopathy .

科学研究应用

Treatment of Stargardt Disease

Emixustat hydrochloride: has been developed for retinal diseases, including Stargardt disease (STGD) . It modulates the visual cycle by inhibiting RPE65 , reducing the availability of vitamin A derivatives that form precursors of A2E and related compounds, which are implicated in STGD .

Inhibition of RPE65 Isomerization Activity

As a potent inhibitor of RPE65 isomerization activity , Emixustat reduces visual chromophore (11 cis retinal) production in a dose-dependent and reversible manner. This action is significant in managing conditions where the visual cycle’s modulation can have therapeutic effects .

Reduction of Retinal Oxygen Demand

Recent studies indicate that Emixustat can reduce levels of retinal cation influx and oxygen consumption in the dark, which is known as the dark current. By reducing this metabolically demanding dark current, Emixustat decreases hypoxia and may play a role in treating diabetic retinopathy (DR) and other conditions associated with retinal hypoxia .

作用机制

Target of Action

Emixustat hydrochloride is a non-retinoid small molecule that primarily targets the retinal pigment epithelium-specific 65 kDa protein (RPE65) , also known as retinoid isomerohydrolase . RPE65 is a crucial enzyme in the visual cycle, which is responsible for the conversion of light energy into electrical signals within the eye .

Mode of Action

Emixustat hydrochloride acts as an inhibitor of RPE65 . It binds directly to the active site of RPE65, thereby inhibiting its activity . This inhibition slows down the regeneration of 11-cis-retinal, a key component of the visual cycle . Additionally, emixustat forms Schiff base conjugates with all-trans-retinal (atRAL), acting as a retinal scavenger .

Biochemical Pathways

The primary biochemical pathway affected by emixustat is the visual cycle . In this cycle, light exposure causes 11-cis-retinal to isomerize to all-trans-retinal. The all-trans-retinal is then released from opsin, reduced to all-trans-retinol, and transported back to the RPE cells for recycling . Emixustat’s inhibition of RPE65 slows down this process, reducing the production of visual chromophore and preventing the accumulation of toxic retinal byproducts .

Pharmacokinetics

It is known that emixustat is orally available , indicating that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

By inhibiting RPE65 and reducing the production of visual chromophore, emixustat hydrochloride prevents the accumulation of toxic retinal byproducts . This action is thought to be beneficial in conditions such as age-related macular degeneration (AMD), where such byproducts contribute to disease pathology . Moreover, emixustat’s ability to sequester atRAL is considered essential for its protective effects against retinal phototoxicity .

Action Environment

The efficacy of emixustat can be influenced by environmental factors such as light exposure. For instance, under dark conditions, emixustat effectively reduces oxygen consumption in the retina, which may slow the progression of conditions like diabetic retinopathy where decreased oxygen supply plays a significant role .

未来方向

Emixustat hydrochloride is currently in Phase 3 trials for dry, age-related macular degeneration (AMD) . It is also being investigated as a potential therapy for proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease . The primary objective of the ongoing study is to determine if emixustat reduces the rate of macular atrophy progression, in comparison to placebo, in subjects with Stargardt disease .

属性

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZWRYOUJMDQSY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150670
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emixustat hydrochloride

CAS RN

1141934-97-5
Record name Emixustat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。